molecular formula C21H14ClFN2O4 B12201333 3-(3-chloro-1,2-oxazol-5-yl)-N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]propanamide

3-(3-chloro-1,2-oxazol-5-yl)-N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]propanamide

Cat. No.: B12201333
M. Wt: 412.8 g/mol
InChI Key: HBSPMCYRQRLWSP-UHFFFAOYSA-N
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Description

3-(3-chloro-1,2-oxazol-5-yl)-N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]propanamide is a complex organic compound that features a unique combination of oxazole, fluorophenyl, and chromenone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chloro-1,2-oxazol-5-yl)-N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]propanamide typically involves multi-step organic reactions. The key steps include:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chloro group: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

    Coupling with the chromenone moiety: This step often involves the use of coupling agents such as EDCI or DCC in the presence of a base like triethylamine.

    Final amide formation: The propanamide linkage is formed through amidation reactions, typically using reagents like HATU or HBTU.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(3-chloro-1,2-oxazol-5-yl)-N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenated reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or defluorinated compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Exploring its use as a lead compound for drug development.

Mechanism of Action

The mechanism of action of 3-(3-chloro-1,2-oxazol-5-yl)-N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]propanamide involves its interaction with specific molecular targets. These may include enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-chloro-1,2-oxazol-5-yl)-N-[2-(2-chlorophenyl)-4-oxo-4H-chromen-6-yl]propanamide
  • 3-(3-bromo-1,2-oxazol-5-yl)-N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]propanamide
  • 3-(3-chloro-1,2-oxazol-5-yl)-N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]butanamide

Uniqueness

The uniqueness of 3-(3-chloro-1,2-oxazol-5-yl)-N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]propanamide lies in its specific combination of functional groups, which may confer unique biological or chemical properties not found in similar compounds. This makes it a valuable target for further research and development.

Properties

Molecular Formula

C21H14ClFN2O4

Molecular Weight

412.8 g/mol

IUPAC Name

3-(3-chloro-1,2-oxazol-5-yl)-N-[2-(2-fluorophenyl)-4-oxochromen-6-yl]propanamide

InChI

InChI=1S/C21H14ClFN2O4/c22-20-10-13(29-25-20)6-8-21(27)24-12-5-7-18-15(9-12)17(26)11-19(28-18)14-3-1-2-4-16(14)23/h1-5,7,9-11H,6,8H2,(H,24,27)

InChI Key

HBSPMCYRQRLWSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)CCC4=CC(=NO4)Cl)F

Origin of Product

United States

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